molecular formula C14H15N3O3S B10862741 (2Z)-N-(4-methoxyphenyl)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(4-methoxyphenyl)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B10862741
M. Wt: 305.35 g/mol
InChI Key: KHJGIWSWSUDRSC-UHFFFAOYSA-N
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Description

“(2Z)-N-(4-methoxyphenyl)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide” is a complex organic compound with the following structural formula:

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It belongs to the class of thiazine derivatives and exhibits interesting pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps, including cyclization, amidation, and oxidation. While I don’t have specific details on the exact synthetic pathway, it typically starts from commercially available precursors.

Reaction Conditions::
  • Cyclization: The cyclization step likely involves the reaction of appropriate starting materials under specific conditions (e.g., solvent, temperature, catalysts).
  • Amidation: Formation of the amide bond between the carboxylic acid and the amine group.
  • Oxidation: Introduction of the oxo group (carbonyl) at the appropriate position.

Industrial Production:: The industrial production of this compound may vary depending on the manufacturer. it likely follows similar principles to the laboratory-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound contains an oxo group, suggesting susceptibility to oxidation reactions.

    Substitution: The presence of various functional groups (e.g., amide, methoxy, methylimino) makes it amenable to substitution reactions.

Common Reagents::

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or other oxidants.

    Nucleophiles: Alkylamines, thiols, or other nucleophilic reagents.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield an oxo-functionalized derivative, while substitution reactions can lead to various analogs.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an area of ongoing research. it likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare its structure, properties, and applications with related thiazine derivatives.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C14H15N3O3S/c1-15-14-17(2)12(18)8-11(21-14)13(19)16-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3,(H,16,19)

InChI Key

KHJGIWSWSUDRSC-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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